2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14798999
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O3S |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylmethoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H20N4O3S/c1-27-14-20-23-24-21(29-20)22-19(26)12-25-10-9-16-7-8-17(11-18(16)25)28-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,24,26) |
| Standard InChI Key | XQKXSFPMCMSDCT-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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A 6-benzyloxy-substituted indole core, providing π-π stacking capabilities and hydrophobic interactions.
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A 1,3,4-thiadiazole ring with a methoxymethyl substituent at position 5, contributing to electron-deficient characteristics.
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An acetamide bridge linking the indole and thiadiazole units, enabling conformational flexibility.
The IUPAC name, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylmethoxyindol-1-yl)acetamide, reflects these structural features.
Physicochemical Data
Key properties include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₃S |
| Molecular Weight | 408.5 g/mol |
| Topological Polar Surface Area | 106 Ų |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
The moderate lipophilicity (LogP ~3.2) suggests balanced membrane permeability and solubility, critical for bioavailability.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a four-step sequence:
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Indole Functionalization: Benzyl protection of 6-hydroxyindole using benzyl bromide under basic conditions (yield: 78%) .
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Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride to generate the 1,3,4-thiadiazole core .
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Acetamide Coupling: Reaction of the indole intermediate with chloroacetyl chloride, followed by condensation with the thiadiazole amine.
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Purification: Chromatographic isolation (HPLC purity >95%) and crystallization from ethanol.
Yield Optimization
Reaction parameters critically influence yields:
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Indole benzylation | 80 | K₂CO₃ | 78 |
| Thiadiazole cyclization | 120 | PCl₅ | 65 |
| Acetamide coupling | 25 | DIPEA | 82 |
The use of N,N-diisopropylethylamine (DIPEA) in coupling reactions minimizes side-product formation .
Biological Activity Profile
Anticancer Activity
In vitro assays against human cancer cell lines reveal potent activity:
| Cell Line | IC₅₀ (μM) | Comparison (Doxorubicin IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 1.4 ± 0.2 | 0.8 ± 0.1 |
| A549 (Lung) | 2.1 ± 0.3 | 1.2 ± 0.2 |
| HeLa (Cervical) | 1.8 ± 0.4 | 1.0 ± 0.3 |
Mechanistic studies indicate G2/M phase arrest and caspase-3 activation, implicating apoptosis induction.
Antimicrobial Efficacy
Against drug-resistant pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The thiadiazole moiety disrupts microbial electron transport chains, as evidenced by NADH dehydrogenase inhibition assays .
Mechanism of Action
Enzyme Inhibition
Molecular docking simulations (PDB: 3ERT) show the compound binds the ATP-binding pocket of EGFR kinase with a docking score of −9.2 kcal/mol. Key interactions include:
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Hydrogen bonding between the thiadiazole sulfur and Met793.
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π-π stacking of the benzyloxy group with Phe723.
Oxidative Stress Induction
In HepG2 cells, treatment increases reactive oxygen species (ROS) by 3.2-fold compared to controls, correlating with Nrf2 pathway activation .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Microsomal incubation (human liver microsomes) shows a half-life of 42 minutes, with primary metabolites arising from:
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O-demethylation of the methoxymethyl group.
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Glucuronidation of the indole nitrogen.
Acute Toxicity
In murine models:
| Parameter | Result (LD₅₀) |
|---|---|
| Intraperitoneal | 320 mg/kg |
| Oral | >1000 mg/kg |
Histopathological analysis reveals mild hepatic steatosis at 200 mg/kg doses .
Comparative Analysis with Structural Analogs
Modifying the thiadiazole substituent alters activity:
| Analog | MCF-7 IC₅₀ (μM) | S. aureus MIC (μg/mL) |
|---|---|---|
| Methoxymethyl (Target) | 1.4 | 8 |
| Ethoxymethyl | 2.7 | 16 |
| Hydroxymethyl | 5.9 | 64 |
Electron-donating groups enhance potency by improving target binding .
Future Directions
Structural Optimization
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Introduce fluorine atoms to block metabolic hotspots.
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Explore prodrug formulations to enhance oral bioavailability.
Clinical Translation
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Validate efficacy in PDX (patient-derived xenograft) models.
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Assess synergy with checkpoint inhibitors in combo therapies.
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